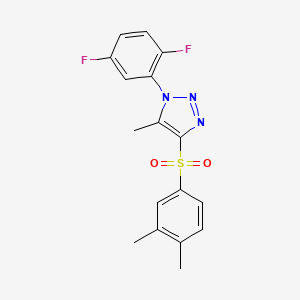

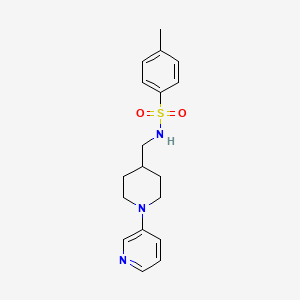

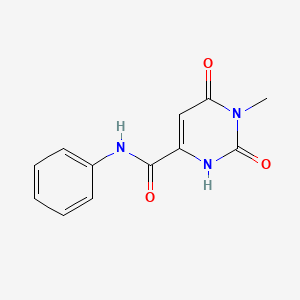

1-(2,5-Difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole, also known as DFDMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of triazole sulfonamides and has been studied extensively for its potential use in various applications, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Fluorescent Molecular Probes

The compound 1-(2,5-Difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole belongs to a class of molecules with potential applications as fluorescent molecular probes. These probes are designed for ultrasensitive detection in biological research, benefiting from their strong solvent-dependent fluorescence, high quantum yields, and large Stokes shifts. This makes them suitable for studying various biological events and processes, leveraging the "push-pull" electron transfer system for intramolecular charge transfer fluorescence (Diwu et al., 1997).

Antifungal Activities

Another application area is in the development of antifungal agents. Compounds with a difluoro(substituted sulfonyl)methyl moiety have been shown to exhibit potent antifungal activities against various pathogens, including C. albicans and A. fumigatus. These compounds have demonstrated effectiveness in both in vitro and in vivo settings, offering a promising avenue for new antifungal therapies (Eto et al., 2001).

Corrosion Inhibition

The triazole derivatives also find application as corrosion inhibitors, particularly for protecting mild steel in acidic media. The compounds' efficiency as inhibitors is attributed to their ability to form a protective layer on the metal surface, significantly reducing corrosion rates. This protective effect is highly dependent on the molecular structure and the environment, with studies showing varying efficiencies across different acidic conditions (Lagrenée et al., 2002).

Proton Exchange Membranes

In the field of energy, sulfonated polytriazoles derived from similar molecular frameworks have been explored for their potential as proton exchange membranes (PEMs) in fuel cell applications. These materials exhibit high thermal and oxidative stability, low swelling, and excellent proton conductivity, making them suitable candidates for fuel cell membranes. The research into these materials is driven by the need for efficient, durable, and cost-effective alternatives to current PEM technologies (Singh et al., 2016).

properties

IUPAC Name |

1-(2,5-difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2S/c1-10-4-6-14(8-11(10)2)25(23,24)17-12(3)22(21-20-17)16-9-13(18)5-7-15(16)19/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKJCPNHIGAXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)F)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2971753.png)

![8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971759.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2971763.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)

![3-hexyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971770.png)